molecular formula C14H11N3O2 B3039460 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082193-74-5

3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B3039460
CAS No.: 1082193-74-5
M. Wt: 253.26 g/mol
InChI Key: SBQXCEKGEAPNPT-UHFFFAOYSA-N
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Description

“3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a compound that belongs to the class of triazolo[4,3-a]pyridines . Triazolo[4,3-a]pyridines are known for their versatile biological activities and are used in medicinal chemistry . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For instance, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, emission spectra and luminescence decay curves were recorded with a grating spectrograph .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs Potential

3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid falls under the category of heterocyclic compounds with a potential for CNS activity. Heterocycles containing heteroatoms like nitrogen (N), which is a part of the triazolo[4,3-a]pyridine core, have been identified as having a wide range of CNS effects. This makes them interesting for research into novel CNS acting drugs, especially considering the increasing burden of CNS disorders and the adverse effects associated with many current treatments. Compounds like this compound could serve as lead molecules for the synthesis of compounds with CNS activity (Saganuwan, 2017).

Antibacterial Activity

The triazole ring, a critical component of this compound, has been highlighted for its antibacterial activity, particularly against Staphylococcus aureus. Triazole-containing hybrids have shown potential as novel anti-S. aureus agents, addressing the urgent need for new treatments due to the rise of antibiotic-resistant strains. The structural motif of 1,2,4-triazole, as found in the compound, is a potent inhibitor of key bacterial enzymes and has been used clinically, underscoring its significance in developing new antibacterial agents (Li & Zhang, 2021).

Eco-friendly Synthesis Approaches

The synthesis of 1,2,4-triazoles, including derivatives like this compound, has been advancing towards more eco-friendly methods. These approaches aim to provide several advantages such as shorter reaction times, easier work-up, and higher yields, which are critical for sustainable industrial drug synthesis and other applications. Eco-friendly synthesis methods for triazoles are essential for the sustainable production of new drugs and highlight the role of green chemistry in medicinal chemistry (de Souza et al., 2019).

Potential in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, related to the chemistry of triazolo[4,3-a]pyridines, have shown considerable potential in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds, including those derived from triazolo[4,3-a]pyridines, are vital in areas such as metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, showcasing the broad utility of the compound's core structure in advancing chemistry and pharmacology (Li et al., 2019).

Future Directions

The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . It was reported that the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, compounds were designed and synthesized as potential antiviral agents .

Properties

IUPAC Name

3-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQXCEKGEAPNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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